molecular formula C8H10ClN3O B3095354 (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride CAS No. 1262770-98-8

(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride

Cat. No. B3095354
CAS RN: 1262770-98-8
M. Wt: 199.64
InChI Key: FTXGSOUKWXDORW-UHFFFAOYSA-N
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Description

“(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride” is a chemical compound with the empirical formula C8H10ClN3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “this compound” is 199.64 . The SMILES string representation of the molecule is CNCC1=CC2=NON=C2C=C1. [H]Cl . The InChI key is FTXGSOUKWXDORW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The empirical formula is C8H10ClN3O . The molecular weight is 199.64 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been utilized in chemical reactions such as ring-fission and C–C bond cleavage, showcasing its potential in synthetic organic chemistry. The reactions investigated involve N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines, demonstrating the compound's role in generating tertiary amines and exploring reaction mechanisms through spectroscopy and X-ray structure analysis (Jäger et al., 2002).

Anticancer Evaluation

  • In the realm of medicinal chemistry, derivatives related to (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, specifically oxadiazole derivatives, have been synthesized and evaluated for their anticancer properties. These studies involve the synthesis of compounds from Schiff bases and their in vitro evaluation against various cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Salahuddin et al., 2014).

Electrochemical and Optical Properties

  • Research has also delved into the electrochemical and optical properties of benzoxadiazole-containing polymers, suggesting applications in electrochromic devices. These studies emphasize the influence of specific monomers in the conjugated system on the electronic properties of the polymers, indicating their suitability for electronic and optoelectronic applications (Goker et al., 2014).

Antimicrobial Evaluation

  • Additionally, novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and characterized for their antimicrobial efficacy. This research suggests that certain derivatives exhibit potent antimicrobial activity, offering a new class of antimicrobial agents for further investigation (Ningaiah et al., 2014).

Fluorogenic and Fluorescent Labeling

  • The compound's derivatives have been explored as fluorogenic and fluorescent labeling reagents, indicating their potential in biochemical and biomedical research. The diversity of the benzofurazan (benzoxadiazole) skeleton in these reagents underscores their utility in analytical chemistry for sensitive detection and labeling of biomolecules (Uchiyama et al., 2001).

Safety and Hazards

The compound has several hazard statements: H302 - H315 - H318 - H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 , which include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .

properties

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-9-5-6-2-3-7-8(4-6)11-12-10-7;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXGSOUKWXDORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=NON=C2C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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